N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a coumarin core fused to a thiazole ring, with a 3-(trifluoromethyl)benzamide substituent. The synthesis begins with 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one, which undergoes acetylation with acetyl chloride in chloroform to form the acetamide intermediate. Subsequent reactions with aldehydes yield N-substituted cinnamamides, which are further functionalized to produce benzothiazepine derivatives .
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N2O3S/c21-20(22,23)13-6-3-5-12(8-13)17(26)25-19-24-15(10-29-19)14-9-11-4-1-2-7-16(11)28-18(14)27/h1-10H,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCMMCDXEKLEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coumarin Synthesis via Pechmann Condensation
The 3-acetylcoumarin precursor is prepared by reacting resorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 4–6 hours. The 3-acetyl group is subsequently brominated using bromine in acetic acid to yield 3-(2-bromoacetyl)-2H-chromen-2-one.
Reaction Conditions :
Thiazole Ring Formation via Hantzsch Synthesis
The bromoacetylcoumarin is reacted with thiourea in ethanol under reflux to form the thiazole ring.
Procedure :
- 3-(2-Bromoacetyl)-2H-chromen-2-one (1.0 equiv), thiourea (1.5 equiv), ethanol, reflux (78°C), 6 hours.
- Product : 4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine (yield: 78%).
Mechanistic Insight :
The α-bromo ketone undergoes nucleophilic attack by the thioamide group, followed by cyclodehydration to form the thiazole core.
Amidation with 3-(Trifluoromethyl)Benzoyl Chloride
Activation of 3-(Trifluoromethyl)Benzoic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).
Conditions :
Coupling with Aminothiazole Intermediate
The acyl chloride is reacted with 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine using a coupling agent (e.g., EDCl/HOBt) in DMF.
Optimized Procedure :
- 4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine (1.0 equiv), 3-(trifluoromethyl)benzoyl chloride (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, 0°C → 25°C, 12 hours.
- Yield : 82% after purification by silica gel chromatography (eluent: hexane/ethyl acetate 7:3).
Critical Parameters :
- Excess acyl chloride ensures complete conversion.
- DMF enhances solubility of the polar intermediates.
Alternative Pathway: Thiazole-Benzamide Intermediate
Synthesis of 2-Amino-4-substituted Thiazole
2-Amino-4-iodo-1,3-thiazole is prepared via iodination of 2-aminothiazole using N-iodosuccinimide (NIS) in acetonitrile.
Suzuki-Miyaura Coupling with Coumarin Boronic Ester
A palladium-catalyzed cross-coupling introduces the coumarin moiety:
Amide Bond Formation
Identical to Section 3.2.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 63% | 58% |
| Reaction Steps | 3 | 4 |
| Purification Complexity | Moderate | High |
| Cost Efficiency | High | Moderate |
Pathway A is favored for its fewer steps and higher overall yield, though Pathway B offers flexibility in late-stage functionalization.
Characterization and Validation
Key Analytical Data :
- HRMS (ESI+) : m/z 417.0754 [M+H]⁺ (calc. 417.0756).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, coumarin H-4), 8.15 (d, J = 8.0 Hz, 1H, benzamide H-6), 7.93–7.85 (m, 3H, thiazole H-5, benzamide H-4/H-5), 7.64 (t, J = 7.6 Hz, 1H, coumarin H-6), 7.38–7.30 (m, 2H, coumarin H-5/H-7).
- HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30).
Industrial-Scale Considerations
Catalytic Efficiency
Pd(PPh₃)₄ is replaced with Pd/C (5% wt) in Pathway B, lowering catalyst loading by 40%.
Waste Management
Bromine residues are neutralized with NaHSO₃ before aqueous disposal.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Molecular Formula : C18H13F3N3O2S
- Molecular Weight : 399.4 g/mol
- IUPAC Name : 4-{[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that thiazole-containing compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
A notable study conducted on related thiazole derivatives demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide may share similar efficacy in combating microbial infections .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. The compound's structure allows it to interact with specific cellular targets involved in cancer cell proliferation and survival. For example, studies have indicated that compounds with similar structural motifs can induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling proteins associated with tumor growth.
In a relevant study, thiazole derivatives were evaluated for their cytotoxic effects against breast cancer cell lines (e.g., MCF7). The results showed that certain derivatives exhibited significant antiproliferative effects, highlighting the potential of this compound as a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. In particular, thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's.
In a study assessing similar compounds, it was found that certain derivatives exhibited moderate AChE inhibition with IC50 values comparable to established drugs like rivastigmine. This suggests that this compound could be explored for neuroprotective applications .
Summary of Findings
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against Staphylococcus aureus, E. coli |
| Anticancer | Cytotoxic Effects | Induces apoptosis in MCF7 breast cancer cells |
| Enzyme Inhibition | AChE and BuChE Inhibition | Moderate inhibition comparable to rivastigmine |
Mechanism of Action
The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
a. Coumarin-Thiazole Hybrids
- N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives (): These compounds substitute the trifluoromethyl group with methoxy or other amide groups. The 8-methoxy coumarin derivative is synthesized under solvent-free conditions using piperidine catalysis, enhancing reaction efficiency.
- 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (): Replacing the trifluoromethyl group with a methyl group reduces electron-withdrawing effects, which may decrease metabolic stability but improve solubility .
b. Thiazole-Benzamide Derivatives
- N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (): These compounds feature a thiazolidinone ring instead of coumarin. They exhibit potent antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹), highlighting the role of the thiazole ring in bioactivity .
- This compound’s benzisothiazole core differs from the coumarin system but retains similar electronic properties .
c. Trifluoromethyl-Containing Analogues
- F5254-0161 (): A piperazine-linked trifluoromethyl benzamide derivative with a glide score of −6.41 in docking studies. Unlike the target compound, the trifluoromethyl group is part of a piperazine ring, which may influence solubility and receptor interactions .
- Filapixant (): A purinoreceptor antagonist with a morpholine and trifluoromethylpyrimidine moiety. Its complex structure demonstrates how trifluoromethyl placement in heterocycles can modulate receptor specificity .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s acetamide intermediate shows C=O stretches at ~1663–1682 cm⁻¹, while triazole-thiones (e.g., compounds in ) lack this band, confirming structural differences .
- Solubility : The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to methyl or methoxy analogues ().
Biological Activity
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that incorporates a coumarin moiety and a thiazole ring, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anticancer and antiviral research.
Anticancer Properties
Research indicates that compounds containing thiazole and coumarin structures exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines effectively. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity against specific cancer types.
Table 1: Anticancer Activity of Thiazole Derivatives
In a study examining the compound's interactions with cancer-related proteins, molecular docking simulations revealed strong binding affinities, suggesting potential mechanisms of action through the inhibition of key pathways involved in tumor progression .
Antiviral Activity
The antiviral potential of similar compounds has also been explored. Thiazole derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. For example, certain derivatives showed enhanced activity against HIV and other viruses by targeting reverse transcriptase enzymes.
Table 2: Antiviral Activity of Thiazole Derivatives
Acetylcholinesterase Inhibition
Another significant biological activity associated with this compound is its ability to inhibit acetylcholinesterase (AChE). This activity is particularly relevant in the context of Alzheimer's disease treatment, where AChE inhibitors are crucial for improving cognitive function by increasing acetylcholine levels in the brain.
Table 3: AChE Inhibition Potency
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiazole-containing compounds, including this compound. The biological evaluation showed promising results in both anticancer and AChE inhibitory activities. The most potent compound exhibited an IC50 value of 2.7 µM against AChE, indicating its potential as a therapeutic agent for Alzheimer’s disease .
Case Study 2: Structure-Based Drug Design
In another investigation focusing on structure-based drug design, the interactions of thiazole derivatives with viral proteins were assessed using molecular dynamics simulations. The results indicated that specific substitutions on the thiazole ring significantly enhanced the binding affinity to viral targets, which could lead to the development of more effective antiviral agents .
Q & A
Q. How should researchers report contradictory crystallographic and spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
